Ethyl 4-methyl-2-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamido]-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 4-methyl-2-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamido]-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methyl-2-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamido]-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method involves the initial formation of the thiazole ring, followed by the introduction of the pyridazinone moiety through a series of condensation and cyclization reactions. The reaction conditions often require the use of catalysts, such as acids or bases, and specific solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while ensuring consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamido]-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Ethyl 4-methyl-2-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamido]-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-2-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamido]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Ethyl 4-methyl-2-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamido]-1,3-thiazole-5-carboxylate can be compared with similar compounds such as:
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Triazole-Pyrimidine Hybrids
These compounds share structural similarities but differ in their specific functional groups and biological activities
Biological Activity
Ethyl 4-methyl-2-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamido]-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Biological Activity Overview
This compound has demonstrated several biological activities, including:
- Anticonvulsant Activity : Compounds with similar thiazole structures have shown effectiveness in seizure models. For instance, related compounds have been tested for their anticonvulsant properties in picrotoxin-induced convulsion models with varying degrees of success .
- Antitumor Properties : The compound's structural components suggest potential anticancer activity. Thiazole derivatives have been reported to exhibit significant cytotoxicity against various cancer cell lines. For example, certain thiazole-linked compounds have shown IC50 values below those of standard chemotherapeutics like doxorubicin .
- Antimicrobial Effects : Preliminary studies indicate that thiazole derivatives possess antimicrobial properties. The compound's ability to inhibit bacterial and fungal growth has been explored, with some derivatives showing promising results compared to conventional antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications in its structure. Key findings include:
- Substituent Effects : Electron-withdrawing groups such as halogens on the phenyl ring enhance anticonvulsant activity. The presence of methyl groups can also increase cytotoxicity against cancer cells .
- Ring Modifications : The thiazole and pyridazine rings are essential for maintaining biological activity. Variations in these rings can lead to significant changes in potency and selectivity against specific targets .
Case Study 1: Anticonvulsant Activity
A study evaluated the anticonvulsant effects of several thiazole derivatives in animal models. One derivative demonstrated a median effective dose (ED50) significantly lower than traditional anticonvulsants, highlighting the potential of this class of compounds for treating epilepsy .
Case Study 2: Anticancer Activity
Research involving the compound's analogs showed that certain modifications led to enhanced cytotoxicity against human lung adenocarcinoma cells (A549). The most active compound exhibited an IC50 value comparable to established chemotherapeutics .
Properties
Molecular Formula |
C19H18N4O4S |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[[2-(6-oxo-3-phenylpyridazin-1-yl)acetyl]amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C19H18N4O4S/c1-3-27-18(26)17-12(2)20-19(28-17)21-15(24)11-23-16(25)10-9-14(22-23)13-7-5-4-6-8-13/h4-10H,3,11H2,1-2H3,(H,20,21,24) |
InChI Key |
AUTNLYPZHMHYDY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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